pediocin SJ-1
Description
Properties
CAS No. |
147444-83-5 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Synonyms |
pediocin SJ-1 |
Origin of Product |
United States |
Detailed Research Findings on Pediocin Sj 1
Pediocin SJ-1 has been characterized through various research efforts focusing on its production, purification, and antimicrobial properties.
This compound is produced by Pediococcus acidilactici SJ-1. researchgate.netcapes.gov.br Research has shown that the structural gene for this compound is associated with a 4.6 MDa plasmid in this strain. capes.gov.britmedicalteam.plitmedicalteam.pl
Purification studies have indicated that this compound can be purified using methods like cation-exchange chromatography. capes.gov.br Early characterization suggested that native this compound might exist in monomeric and aggregated forms with molecular weights ranging from 80–150 kDa, but it resolves as a single peptide band with a molecular weight of approximately 4 kDa by SDS-PAGE. capes.gov.br This molecular weight is consistent with that of other pediocin-like bacteriocins, such as Pediocin PA-1, which has a molecular weight of about 4.6 kDa and consists of 44 amino acids. nih.govbiorxiv.orgnih.gov
This compound has demonstrated a bactericidal effect against sensitive indicator strains. capes.gov.br Its antimicrobial spectrum includes several Gram-positive bacteria, such as selected strains of Lactobacillus spp., Clostridium perfringens, and Listeria monocytogenes. capes.gov.brresearchgate.net
Studies investigating the mechanism of action of this compound have utilized fluorescent probes like ANS (l-anilino-8-naphthalenesulphonic acid) to monitor changes in the cytoplasmic membrane of sensitive bacteria. researchgate.netoup.com The addition of this compound to sensitive Lactobacillus plantarum cells resulted in an increase in ANS fluorescence intensity and a blue shift in its emission maximum, indicating alterations in the membrane. researchgate.net These changes were dose-dependent and correlated with the bactericidal effect and the release of UV-absorbing material from the cells. researchgate.netoup.com This is consistent with the known mechanism of Class IIa bacteriocins, which involves pore formation in the cytoplasmic membrane, leading to dissipation of the membrane potential and leakage of intracellular contents. conicet.gov.arnih.govontosight.airesearchgate.net
This compound has also been reported to be stable over a wide pH range (3–9), with apparently greater stability at lower pH values. capes.gov.br It is sensitive to proteolytic enzymes, which is a characteristic feature of proteinaceous bacteriocins. tandfonline.comcapes.gov.br Early findings also suggested that the activity of this compound was lost in the presence of α-amylase, potentially indicating the presence of a glyco moiety necessary for its action, although this aspect might warrant further investigation in light of the general understanding of Class IIa bacteriocins as unmodified peptides. nih.govmdpi.comcapes.gov.br
The research findings on this compound highlight its potential as an antimicrobial agent, particularly against food-relevant pathogens. Its characterization contributes to the broader knowledge base of Class IIa bacteriocins, aiding in the exploration of their therapeutic and industrial applications.
Antimicrobial Spectrum of this compound
| Target Organism | Activity | Reference |
| Lactobacillus spp. | Inhibitory | capes.gov.brresearchgate.net |
| Clostridium perfringens | Inhibitory | capes.gov.brresearchgate.net |
| Listeria monocytogenes | Inhibitory | capes.gov.brresearchgate.net |
| Lactobacillus plantarum | Inhibitory | researchgate.netresearchgate.net |
Note: Activity is based on reported inhibitory or bactericidal effects.
Properties of this compound
| Property | Description | Reference |
| Producer Strain | Pediococcus acidilactici SJ-1 | researchgate.netcapes.gov.br |
| Molecular Weight (SDS-PAGE) | ca. 4 kDa | capes.gov.br |
| Stability (pH) | Stable over wide range (3–9), more stable at lower pH | capes.gov.br |
| Sensitivity to Proteases | Yes | tandfonline.comcapes.gov.br |
| Plasmid Association | Associated with a 4.6 MDa plasmid | capes.gov.britmedicalteam.plitmedicalteam.pl |
Note: Molecular weight from SDS-PAGE may differ from computed mass.
Biosynthesis and Genetic Basis of Pediocin Sj 1 Production
Plasmid-Linkage of the Pediocin SJ-1 Structural Gene
The genetic information encoding the production of this compound is not located on the chromosome of the producing bacterium, Pediococcus acidilactici SJ-1, but is instead linked to extrachromosomal DNA elements known as plasmids. nih.gov
The producing strain, Pediococcus acidilactici SJ-1, contains multiple plasmids. nih.gov Through experimental analysis, it has been determined that the structural gene for this compound is specifically associated with a small plasmid. nih.gov The production of this bacteriocin (B1578144) is directly linked to the presence of the 4.6 MDa plasmid. nih.gov
The native strain of P. acidilactici SJ-1 is known to harbor three distinct plasmids with the following molecular weights:
Antimicrobial Spectrum and Efficacy of Pediocin Sj 1
Stability of Antimicrobial Activity
The efficacy of an antimicrobial agent is significantly influenced by its stability under various environmental conditions. Pediocin SJ-1, a bacteriocin (B1578144) produced by Pediococcus acidilactici, exhibits notable resilience, retaining its antimicrobial function across a range of pH levels and temperatures. However, its proteinaceous nature dictates its sensitivity to certain enzymes.
Table 1: Effect of pH on Pediocin Activity
| pH Level | Antimicrobial Activity | Reference |
|---|---|---|
| 2-10 | Active | nih.gov |
| 2-11 | Stable | nih.gov |
This compound is a heat-stable peptide, a characteristic that distinguishes it and enhances its utility. nih.govfrontiersin.org Pediocins, in general, can endure significant heat treatment without losing their antimicrobial efficacy. nih.gov Studies on various pediocins have shown they remain active after being heated to 60°C, 80°C, and 100°C for 30 minutes, and even after autoclaving at 121°C for 15 minutes. nih.gov This thermostability is a crucial property for applications that involve heat processing. researchgate.netresearchgate.net The molecule is also capable of tolerating low temperatures, including as low as -80°C. nih.gov
Table 2: Thermal Stability of Pediocin
| Temperature | Duration | Antimicrobial Activity | Reference |
|---|---|---|---|
| 60°C | 30 min | Stable | nih.gov |
| 80°C | 30 min | Stable | nih.gov |
| 100°C | 30 min | Stable | nih.gov |
As a peptide-based bacteriocin, the antimicrobial activity of this compound is susceptible to degradation by proteolytic enzymes. This sensitivity confirms its proteinaceous nature. nih.gov Research has consistently shown that enzymes such as trypsin, pepsin, papain, pronase E, and α-chymotrypsin can inactivate pediocin, leading to a loss of its antimicrobial function. nih.govnih.govrug.nl In contrast, it remains unaffected by enzymes like lipase, lysozyme, catalase, RNase A, and α-amylase, indicating a specific vulnerability to proteases. nih.govnih.gov This characteristic is significant as it suggests that if ingested, it would likely be broken down by digestive enzymes.
Table 3: Effect of Enzymes on this compound Activity
| Enzyme | Effect on Antimicrobial Activity | Reference |
|---|---|---|
| Trypsin | Inactivated / Sensitive | nih.govnih.govrug.nl |
| Pepsin | Sensitive | nih.gov |
| Papain | Sensitive | nih.govrug.nl |
| Pronase E | Inactivated | nih.gov |
| α-Chymotrypsin | Inactivated | nih.govrug.nl |
| Proteinase K | Sensitive | nih.gov |
| Lipase | No Effect / Retained Activity | nih.govnih.gov |
| Lysozyme | No Effect / Retained Activity | nih.gov |
| Catalase | No Effect | nih.gov |
| RNase A | No Effect | nih.gov |
Mechanism of Antimicrobial Action of Pediocin Sj 1
Cellular Target Identification: Cytoplasmic Membrane Interaction
Pediocin SJ-1 interacts with the cytoplasmic membrane of sensitive bacterial cells. researchgate.netkoreascience.krresearchgate.net Studies using the fluorescent probe 1-anilino-8-naphthalenesulphonic acid (ANS) have shown that the addition of this compound to sensitive Lactobacillus plantarum cells causes an increase in ANS fluorescence intensity and a blue shift in its emission maximum, indicating alterations in the cytoplasmic membrane. researchgate.netkoreascience.krresearchgate.net These spectral changes are dose-dependent and occur at this compound concentrations similar to those required for its bactericidal effect and the release of UV-absorbing material. researchgate.netresearchgate.net This suggests a direct interaction with the membrane.
Pore Formation Dynamics and Membrane Permeabilization
This compound is believed to create pores in the cytoplasmic membrane of sensitive cells, leading to increased membrane permeability. koreascience.kr This pore formation is a key aspect of its bactericidal action. researchgate.net
Role of the Mannose Phosphotransferase System (man-PTS) as a Receptor
While earlier notions suggested direct membrane permeabilization, sound evidence supports a strong and specific association of pediocin-like bacteriocins, including this compound (due to its sequence identity with pediocin PA-1 and AcH), with the mannose phosphotransferase system (man-PTS) complex. conicet.gov.aroup.com The man-PTS is embedded in the cell membrane and functions as a receptor for class IIa bacteriocins, facilitating pore formation. researchgate.netnih.govresearchgate.net It has been proposed that the bacteriocin (B1578144) might induce a conformational change in the receptor, leading to the opening of an intrinsic channel, or utilize the receptor as a docking molecule to position itself for membrane insertion and pore formation through oligomerization. conicet.gov.ar Only members from group I of the man-PTS family appear to function as receptors for class IIa bacteriocins. conicet.gov.ar
Dissipation of Transmembrane Electrical Potential (ΔΨ) and pH Gradient (ΔpH)
A significant consequence of this compound activity and pore formation is the dissipation of the proton motive force (PMF), which is composed of the transmembrane electrical potential (ΔΨ) and the pH gradient (ΔpH). koreascience.krresearchgate.netoup.comrug.nl this compound, like other class IIa bacteriocins, readily provokes a total dissipation of ΔpH, but only a partial dissipation of ΔΨ. oup.com This disruption of the electrochemical gradients across the membrane is critical for the loss of cellular function.
Efflux of Intracellular Components (e.g., K+, amino acids, ATP, UV-absorbing material)
The increased membrane permeability caused by this compound pore formation leads to the efflux of essential intracellular components. koreascience.krfrontiersin.orgresearchgate.net This includes the loss of ions such as K+, amino acids, ATP, and UV-absorbing materials. nih.govresearchgate.netkoreascience.krfrontiersin.orgresearchgate.netoup.comrug.nlbiorxiv.orgnih.govfishersci.ca The release of these molecules contributes to cell death. The efflux of amino acids may occur through diffusion via the bacteriocin pores, potentially combined with reflux through PMF transport systems. oup.com Studies have indicated that salts and amino acid efflux are affected by pediocin PA-1, and K+ loss has been observed as a consequence of pediocin treatment in other bacteria, suggesting a similar mechanism for this compound. nih.govpsu.edu
Structural Insights into Bacteriocin-Membrane Interaction
Pediocin-like bacteriocins, including this compound, possess a structure that facilitates their interaction with the bacterial membrane and subsequent pore formation. nih.govfrontiersin.orgconicet.gov.arnih.govresearchgate.net
Role of Disulfide Bonds in Pediocin Activity
The structure of pediocin molecules, including this compound, features disulfide bonds which are integral to their activity and stability. nih.govresearchgate.net this compound is reported to possess two disulfide bonds. nih.gov These covalent linkages between cysteine residues contribute to maintaining the peptide's three-dimensional structure, which is crucial for its interaction with the target membrane and receptor. researchgate.net
Research on pediocin PA-1, a closely related pediocin-like bacteriocin, highlights the significant role of disulfide bonds, particularly the C-terminal disulfide bridge. This bond has been shown to be a major determinant of the antimicrobial spectrum and contributes to maintaining potency at elevated temperatures. While the specific impact of each disulfide bond in this compound is a subject of ongoing research, the presence of these bonds is generally associated with enhanced activity and increased resistance of the bacteriocin molecule. nih.gov
Resistance Mechanisms of Target Bacteria
Bacteria sensitive to this compound can develop resistance, a phenomenon observed in strains like Lactobacillus plantarum and Listeria monocytogenes. While the exact mechanisms of resistance to this compound can vary, studies on pediocin-like bacteriocins provide insights into potential strategies employed by target bacteria.
One proposed mechanism involves alterations in the cell envelope. For instance, resistant strains of Lactobacillus plantarum that were resistant to this compound were still lysed by the bacteriocin when prepared as protoplasts (cells with the cell wall removed), suggesting that the cell wall may play a role in the resistance mechanism, potentially by hindering pediocin's access to the cytoplasmic membrane.
Another mechanism, described for pediocin-like bacteriocins that target the man-PTS receptor, involves potential genetic down-regulation of this receptor in resistant strains. This reduction in receptor availability on the cell surface could limit the initial binding of the bacteriocin, thereby conferring resistance. The development and stability of pediocin resistance in L. monocytogenes have been demonstrated in laboratory settings.
Absence of Activity Against Gram-Negative Bacteria: Outer Membrane Exclusion
This compound, consistent with most other Class IIa bacteriocins, typically exhibits no antimicrobial activity against Gram-negative bacteria. uni.lunih.gov The primary barrier responsible for this inherent resistance is the outer membrane characteristic of Gram-negative bacteria.
The outer membrane, a complex structure external to the peptidoglycan layer, acts as a permeability barrier that prevents this compound from reaching its target site, the cytoplasmic membrane. Studies attempting to bypass this barrier using chelating agents like EDTA to permeabilize the outer membrane have provided evidence for this. When treated with EDTA, Gram-negative bacteria like Escherichia coli became susceptible to nisin (another bacteriocin), which could then interact with the cytoplasmic membrane and cause cell death. However, under the same conditions, this compound, despite traversing the permeabilized outer membrane, did not cause perturbation of the cytoplasmic membrane and failed to induce cell death. This indicates that the resistance of Gram-negative bacteria to this compound is not solely due to the outer membrane but also involves an inability of this compound to effectively interact with or disrupt the cytoplasmic membrane of these organisms, even when access is granted.
Immunity Mechanisms in Pediocin Producing Strains
Self-Protection Strategies of Pediococcus acidilactici SJ-1
Pediococcus acidilactici SJ-1 employs self-protection strategies to counteract the activity of pediocin SJ-1. While the structural gene for this compound is associated with a 4.6 MDa plasmid in P. acidilactici SJ-1, the immunity factor is not linked to this specific plasmid. itmedicalteam.plitmedicalteam.plcapes.gov.br This suggests that the genetic determinants for this compound production and immunity might be located separately, although generally, the immunity gene is found within the same operon as the structural gene in pediocin-like bacteriocins. asm.orgusda.govebi.ac.uk The immunity protein acts specifically towards its related bacteriocin (B1578144). conicet.gov.ar A proposed model suggests that the immunity protein locks onto the bacteriocin-receptor complex, interrupting the subsequent steps that lead to cell death. conicet.gov.ar
Role and Characterization of Cognate Immunity Proteins
Cognate immunity proteins are small cytosolic proteins, typically ranging from 88 to 115 amino acid residues, that are co-expressed with bacteriocins to protect the producer strain. asm.orgresearchgate.net Immunity proteins associated with pediocin-like bacteriocins are categorized into three subgroups (A, B, and C) based on their amino acid sequence similarity. asm.orgresearchgate.net Functional analysis of the pediocin operon in Pediococcus acidilactici PAC1.0, which produces pediocin PA-1 (identical to pediocin AcH and this compound) oup.com, has identified PedB as the immunity protein. nih.gov Studies involving deletion analysis and overexpression of pedB have demonstrated its role in conferring immunity to pediocin PA-1. nih.gov The immunity protein is thought to interact with the bacteriocin-receptor complex on the cytosolic side of the membrane. nih.govasm.orgresearchgate.net
Structural Basis of Immunity at the Receptor Level
Pediocin-like bacteriocins exert their effect by targeting the mannose phosphotransferase system (man-PTS) on the cytoplasmic membrane of sensitive cells, leading to pore formation. asm.orgnih.govresearchgate.net The man-PTS acts as the receptor for these bacteriocins. asm.orgnih.govresearchgate.net Structural studies, including cryo-electron microscopy of the bacteriocin-receptor-immunity ternary complex (though reported for Lactobacillus sakei, providing insights into pediocin-like bacteriocins) asm.orgnih.govresearchgate.netasm.orgresearchgate.net, reveal that pediocin-like bacteriocins bind to the Core domain of man-PTS. asm.orgnih.govasm.orgresearchgate.net The immunity protein plays a crucial role at this level. Upon bacteriocin attack from the extracellular side, the man-PTS exposes its cytosolic side, allowing the N-terminal four-helix bundle of the immunity protein to bind. asm.orgnih.govnih.govasm.orgresearchgate.net The C-terminal loop of the immunity protein then inserts into the pore formed by the bacteriocin, effectively blocking leakage and preventing cell death. asm.orgnih.govnih.govasm.orgresearchgate.net
Methodological Approaches in Pediocin Sj 1 Research
Purification Strategies
The purification of pediocin SJ-1 from culture supernatants is a crucial step for its detailed characterization and study.
Cation-Exchange Chromatography
Cation-exchange chromatography has been demonstrated as an effective method for the purification of this compound. A significant purification factor of 262-fold was achieved by directly applying cell-free supernatant fluids to a cation-exchange chromatography column. nih.govcapes.gov.broup.comresearchgate.net This technique leverages the positive charge of the bacteriocin (B1578144) at certain pH values to bind to the negatively charged stationary phase of the column, allowing for the separation of this compound from other components in the supernatant. nih.govcapes.gov.broup.comresearchgate.netconnectjournals.com
SDS-PAGE Analysis for Purity Assessment
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique used to assess the purity and determine the molecular weight of proteins and peptides like this compound. Following cation-exchange chromatography, SDS-PAGE analysis of the purified this compound revealed a single peptide band with a molecular weight of approximately 4 kDa. nih.govcapes.gov.broup.comresearchgate.netresearchgate.net This indicates that the purification process successfully yielded a relatively homogeneous preparation of the bacteriocin. nih.govcapes.gov.broup.comresearchgate.netresearchgate.net While the native form can exist as larger aggregates, SDS-PAGE under denaturing conditions resolves the peptide into its monomeric form, confirming its approximate size. nih.govcapes.gov.broup.comresearchgate.netresearchgate.netnih.govijcmas.comresearchgate.net
Antimicrobial Activity Assays
Evaluating the antimicrobial activity of this compound is essential to understand its potency and spectrum of inhibition against target microorganisms.
Agar (B569324) Diffusion Methods (Deferred and Spot-on-Lawn)
Agar diffusion methods, such as the deferred antagonism assay and the spot-on-lawn method, are widely used techniques to detect and quantify the antimicrobial activity of bacteriocins. nih.govkoreascience.krscielo.brheraldopenaccess.usnih.gov
In the deferred method, the producer strain (Pediococcus acidilactici SJ-1) is cultured on an agar plate, allowing bacteriocin production and diffusion into the agar. nih.govnih.gov Subsequently, the plate is overlaid with soft agar inoculated with a sensitive indicator microorganism. nih.govnih.gov The presence of a clear zone of inhibition around the producer colonies after incubation indicates antimicrobial activity. nih.govscielo.brnih.gov
The spot-on-lawn method involves spotting a small volume of the bacteriocin sample (e.g., cell-free supernatant or purified this compound) onto the surface of an agar plate that has been evenly inoculated with a lawn of the indicator strain. nih.govheraldopenaccess.usnih.gov A clear zone around the spot after incubation signifies inhibition of the indicator organism's growth by the bacteriocin. nih.govheraldopenaccess.usnih.gov These methods allow for the qualitative assessment of activity and can be modified to semi-quantitatively determine the bacteriocin titer, often expressed in arbitrary units (AU). nih.govscielo.brfrontiersin.org
Spectroscopic Techniques for Membrane Interaction Studies
Spectroscopic techniques are valuable tools for investigating the interaction of this compound with the cytoplasmic membrane of sensitive bacterial cells, providing insights into its mode of action.
ANS Fluorescence Spectroscopy
1-anilinonaphthalene-8-sulfonic acid (ANS) is a fluorescent probe commonly used to monitor changes in the polarity and structure of biological membranes. researchgate.netresearchgate.netkoreascience.kroup.comacs.org ANS fluorescence spectroscopy has been employed to study the interaction of this compound with the cytoplasmic membrane of sensitive Lactobacillus plantarum cells. researchgate.netresearchgate.netkoreascience.kroup.com The addition of this compound to sensitive cells resulted in an increase in the fluorescence intensity of ANS and a blue shift in its emission maximum from 520 to 475 nm. researchgate.netresearchgate.netoup.com These spectral changes are indicative of ANS binding to more hydrophobic regions within the membrane, suggesting that this compound induces alterations in the membrane structure or potential. researchgate.netkoreascience.kroup.com Dose-dependent energy transfer between tryptophanyl residues in the cytoplasmic membrane of sensitive cells and ANS was observed upon addition of this compound. researchgate.netoup.com The concentrations of this compound required to effect these changes in ANS fluorescence were comparable to those needed for a bactericidal effect and the release of UV-absorbing material from the cells. researchgate.netoup.com These findings support the hypothesis that this compound interacts with the cytoplasmic membrane, leading to increased permeability and cell death. researchgate.netresearchgate.netkoreascience.kroup.comfrontiersin.org Similar ANS fluorescence changes were also observed with the bacteriocin nisin. researchgate.netoup.com
Genetic Manipulation and Engineering for Research Purposes
Genetic approaches are fundamental to understanding the biosynthesis, regulation, and potential modification of bacteriocins like this compound. The genes responsible for the production and immunity of class IIa bacteriocins, including the structural bacteriocin gene, immunity gene, and genes for transport and processing, are often organized in operons. nih.govnih.gov For instance, the genes necessary for pediocin AcH/PA-1 production and secretion are located within a single operon. nih.govnih.gov The production of this compound has also been shown to be plasmid-linked. nih.govuni.lu
While research specifically on the genetic engineering of pediocins is noted as limited, it holds promise for developing variants with enhanced stability, altered antimicrobial spectra, or increased potency. nih.gov Genetic engineering techniques can involve the heterologous expression of bacteriocin genes in different bacterial hosts to study their production and activity. nih.govfishersci.caembrapa.br This allows for the isolation and characterization of bacteriocins and their variants. The use of genetic probes, such as PCR amplification with specific primers and gene probes covering the structural gene, has been evaluated for detecting the pediocin PA-1 structural gene and quantifying bacteriocin production in Pediococcus acidilactici strains. nih.gov
Site-Directed Mutagenesis for Structure-Function Elucidation
Site-directed mutagenesis is a powerful technique used to investigate the relationship between the structure of a bacteriocin and its biological function. By introducing specific amino acid substitutions into the bacteriocin sequence, researchers can assess the impact of these changes on activity, target specificity, and stability. This approach has been extensively applied to pediocin-like bacteriocins such as pediocin PA-1 and sakacin P. nih.govnih.govnih.govuni.lu
Studies utilizing site-directed mutagenesis have revealed the importance of specific residues and regions within pediocin-like bacteriocins. For example, the C-terminal region is considered important in determining the target cell specificity for class IIa bacteriocins. nih.gov Research on pediocin AcH/PA-1 demonstrated that cleaving a specific area within the C-terminal region inhibited its bactericidal activity, indicating a role in target cell recognition. nih.gov Site-directed mutagenesis studies have also been performed to understand the contribution of features like disulfide bonds to the bacteriocin's stability and spectrum of activity. nih.govnih.gov While point mutations can sometimes decrease activity, simultaneously substituting multiple residues or employing techniques like DNA shuffling among different class IIa bacteriocins can lead to the generation of novel molecules with improved properties. nih.gov
Advanced Structural Biology Techniques (e.g., Cryo-EM for pediocin-like bacteriocins)
Advanced structural biology techniques are crucial for visualizing the three-dimensional structure of bacteriocins and their interactions with target cell components, providing insights into their mechanism of action. Cryo-electron microscopy (Cryo-EM) has emerged as a key technique in the study of pediocin-like bacteriocins.
Cryo-EM has been successfully used to determine the structure of pediocin PA-1 in complex with its receptor, the mannose phosphotransferase system (man-PTS), from Listeria monocytogenes. nih.govnih.govnih.govuni.lu These structures have revealed that pediocin PA-1 binds to the Core domain of man-PTS, inducing a conformational change that leads to pore formation in the cytoplasmic membrane of target cells. nih.govnih.gov The N-terminal region of pediocin PA-1 is shown to attach to the extracellular surface of the man-PTS Core domain, while the C-terminal half penetrates the membrane, effectively opening the man-PTS structure. nih.govnih.gov
Cryo-EM has also been applied to study the bacteriocin-receptor-immunity ternary complex involving a pediocin-like bacteriocin (sakacin A), man-PTS, and an immunity protein from Lactobacillus sakei. fishersci.cauni.lunih.govwikipedia.org These studies have provided structural details on how immunity proteins interact with the bacteriocin-receptor complex to protect the producer cell from its own bacteriocin by blocking the pore. fishersci.canih.govwikipedia.org While these detailed structural studies often focus on well-characterized members like pediocin PA-1 and sakacin A, the principles and techniques are applicable to understanding the structure and mechanism of other pediocin-like bacteriocins, including this compound. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have also been utilized to study the solution structure of pediocin-like bacteriocins and their analogs. uni-freiburg.dercsb.org
Synergistic Antimicrobial Effects Involving Pediocin Sj 1
Combinatorial Effects with Other Bacteriocins
The co-application of pediocin SJ-1 with other bacteriocins can lead to enhanced inhibitory effects against target microorganisms. Research has investigated the combined action of this compound and nisin against Listeria monocytogenes. nih.gov This suggests that combining this compound with bacteriocins from different classes or with distinct modes of action may offer a more potent antimicrobial strategy.
Studies involving pediocin PA-1, a well-characterized pediocin-like bacteriocin (B1578144), provide further insight into the potential for synergistic interactions between pediocins and other bacteriocins. Combinations of pediocin PA-1 with the lantibiotic nisin A have demonstrated synergistic effects against L. monocytogenes and its resistant variants. mims.comwikipedia.org Synergy has also been reported between pediocin PA-1 and other bacteriocins such as lacticin 481, lacticin B, or lacticin F. wikipedia.org However, combining pediocin PA-1 with other bacteriocins belonging to the same Class IIa has not consistently shown synergistic effects in some studies. wikipedia.org Pediocin PA-1 has also been shown to synergistically enhance the activity of durancin 61A against Clostridioides difficile. nnlm.govguidetopharmacology.org These findings highlight the potential for synergistic interactions when pediocins are combined with bacteriocins from unrelated classes, likely due to different mechanisms of action targeting distinct cellular processes or structures.
Combination with Non-Bacteriocin Antimicrobial Agents
This compound and other pediocins can exhibit enhanced antimicrobial activity when used in conjunction with non-bacteriocin antimicrobial compounds. This approach can broaden the spectrum of activity or reduce the effective concentration of individual agents.
Combinations of pediocin PA-1 with organic acids such as lactic acid and citric acid have shown partially synergistic interactions against Listeria ivanovii. nih.govfishersci.ca This synergy may be attributed to the ability of organic acids to disrupt cell membrane integrity, facilitating the action of the bacteriocin.
Furthermore, combinations involving pediocin PA-1 or pediocin AcH with antibiotics like colistin (B93849) (also known as polymyxin (B74138) E) have demonstrated significant inhibitory effects, particularly against Gram-negative bacteria which are typically less susceptible to pediocins alone due to their outer membrane. mims.com For instance, pediocin PA-1/AcH in combination with colistin resulted in a marked reduction in the concentration of colistin needed to inhibit E. coli O157:H7. mims.com Similarly, combinations of pediocin PA-1 with polymyxin E were effective against resistant L. monocytogenes isolates. mims.com The interaction between pediocins and these agents likely involves damage to the cell membrane, allowing better access for the bacteriocin or enhancing the effect of the non-bacteriocin agent.
The integration of bacteriocins with other natural antimicrobial compounds, such as plant essential oils, has also been suggested as a strategy to maintain efficacy while potentially minimizing sensory changes in food applications. citeab.com
Integration with Physical Processing Technologies
Combining the application of this compound or other pediocins with physical processing technologies can lead to a more effective reduction in microbial loads and improved food safety. This multi-hurdle approach leverages the antimicrobial activity of the bacteriocin alongside the effects of physical treatments.
Studies have shown that the combination of pediocin (specifically pediocin PA-1 in the cited research) with heat treatment, such as thermal pasteurization, can result in an enhanced anti-Listeria effect in meat products. nih.gov For example, a significant reduction in L. monocytogenes was observed when pediocin was utilized in combination with heat treatment at specific temperatures and durations. nih.gov This suggests that heat treatment may sensitize bacterial cells to the action of pediocin or that the combined stress is more detrimental to the microorganisms than either treatment alone.
Advanced Research Areas for Pediocin Sj 1
Biofilm Inhibition Research
Bacterial biofilms, structured communities of bacteria encased in a self-produced matrix, pose a significant challenge in both clinical and industrial settings due to their increased resistance to antimicrobial agents. Research into the efficacy of pediocin SJ-1 and related pediocins against biofilms is a burgeoning field.
Studies have demonstrated that pediocins can effectively inhibit the formation of biofilms by various pathogenic bacteria. For instance, bacteriocins produced by Pediococcus acidilactici have been shown to significantly inhibit biofilm formation by Pseudomonas aeruginosa and Salmonella Typhimurium. mdpi.comscielo.br In one study, a bacteriocin (B1578144) from P. acidilactici HW01 dose-dependently inhibited Ps. aeruginosa biofilm formation and also reduced the production of virulence factors essential for biofilm development. mdpi.com This bacteriocin was also found to significantly reduce Ps. aeruginosa biofilm on stainless steel surfaces, demonstrating a 57% reduction after 24 hours and an 83% reduction after 72 hours. mdpi.com
Furthermore, research has explored the use of pediocin in combination with other agents to enhance its antibiofilm activity. Gold nanoparticles functionalized with pediocin have shown improved efficacy in inactivating pre-formed Listeria monocytogenes biofilms. nih.gov When combined with Listeria adhesion protein (LAP) on gold nanoparticles, the reduction in L. monocytogenes in biofilms was even more significant, showing a 24% and 31% greater reduction after 24 and 48 hours of incubation, respectively, compared to nanoparticles with pediocin alone. nih.gov
The table below summarizes the inhibitory effects of a Pediococcus acidilactici bacteriocin on Pseudomonas aeruginosa biofilm formation.
| Concentration of HW01 Bacteriocin (mg/mL) | Biofilm Formation Inhibition (%) |
| 0.5 | 66.41 |
| 1 | 45.77 |
| 2 | 21.73 |
Data derived from a study on the effect of bacteriocin from Pediococcus acidilactici HW01 on Pseudomonas aeruginosa biofilm formation. mdpi.com
Rational Design of this compound Variants with Enhanced Specificity or Activity
Rational design and protein engineering are being employed to create pediocin variants with improved characteristics, such as enhanced antimicrobial activity, broader spectrum of action, or increased stability. Due to the limited specific research on this compound variants, studies on the closely related and well-characterized pediocin PA-1 provide significant insights into the potential for such modifications.
One approach involves creating chimeric proteins by combining domains from different bacteriocins. For example, a chimera of pediocin PA-1 and enterocin A, another class IIa bacteriocin, demonstrated increased activity against a strain of Leuconostoc lactis. asm.org Another powerful technique is DNA shuffling, which involves the random recombination of gene fragments from homologous proteins to generate a library of variants. This method has been used to create pediocin PA-1 mutants with novel N-terminal sequences and enhanced activity against various spoilage bacteria. asm.org
Site-directed mutagenesis is a more targeted approach to alter specific amino acid residues. Research has shown that substituting methionine at position 31 in pediocin PA-1 with leucine, isoleucine, or alanine can prevent oxidation and improve the peptide's stability without compromising its anti-Listeria activity. nih.gov Furthermore, mutations in the C-terminal region of pediocin PA-1 have been shown to enhance its antimicrobial activity. For instance, substituting glycine at position 29 with alanine resulted in a significant increase in activity against L. monocytogenes. tandfonline.com
The following table highlights some engineered pediocin PA-1 variants and their enhanced properties.
| Original Peptide | Modification | Enhanced Property |
| Pediocin PA-1 | Chimera with Enterocin A (N-terminal half of Enterocin A, C-terminal half of Pediocin PA-1) | Increased activity against Leuconostoc lactis |
| Pediocin PA-1 | DNA shuffled mutant B1 (parental sequence KYYGNGVTCGKHSC changed to TKYYGNGVSCTKSGC) | Increased activity against various species of Lactobacillus, Pediococcus, and Carnobacterium |
| Pediocin PA-1 | Methionine at position 31 substituted with Leucine (M31L) | Oxidation resistance and improved stability |
| Pediocin PA-1 | Glycine at position 29 substituted with Alanine (G29A) | Increased antimicrobial activity against Listeria monocytogenes |
Genetic Engineering for Optimized this compound Production and Properties
To make this compound a commercially viable antimicrobial, optimizing its production is crucial. Genetic engineering offers several strategies to enhance the yield and efficiency of pediocin production in various host organisms. While specific studies on this compound are limited, research on pediocin PA-1 production provides a strong framework for potential optimization strategies.
Heterologous expression, the production of a protein in a host organism that does not naturally produce it, is a common approach. Escherichia coli, Lactococcus lactis, and Corynebacterium glutamicum have all been successfully engineered to produce pediocin PA-1. nih.govopenbiotechnologyjournal.comasm.org In L. lactis, the production of pediocin PA-1 was significantly improved by introducing the lactococcin A-dedicated translocatory function genes, lcnC and lcnD. asm.org The copy number of these genes and the choice of the host strain were found to influence the final yield. asm.org
Metabolic engineering of the host strain can also lead to higher production titers. In C. glutamicum, optimizing the fermentation process, including operating under microaerobic conditions at an acidic pH and with elevated levels of bivalent calcium ions, resulted in a significant increase in pediocin PA-1 production. openbiotechnologyjournal.comnih.gov
Furthermore, genetic modifications can be made to the pediocin gene itself to facilitate production and secretion. For instance, creating a chimeric gene composed of the leader sequence of lactococcin A and the mature part of pediocin PA-1 has enabled its production and secretion in L. lactis. asm.org
The table below shows a comparison of pediocin PA-1 production in different genetically engineered host systems.
| Host Organism | Genetic Modification/Optimization Strategy | Reported Pediocin PA-1 Yield |
| Lactococcus lactis IL1403 | Introduction of lactococcin A translocatory genes (lcnC and lcnD) | Similar to the parental strain Pediococcus acidilactici 347 |
| Corynebacterium glutamicum | Optimized fermentation process (microaerobic, acidic pH, elevated Ca2+) | 66 mg L⁻¹ |
Resistance Development in Target Organisms and Mitigation Strategies
The emergence of resistance to antimicrobials is a significant concern. While this compound is effective against many bacteria, the potential for target organisms to develop resistance exists. Understanding the mechanisms of resistance is key to developing strategies to mitigate this issue.
The primary mechanism of resistance to class IIa bacteriocins, including pediocins, in bacteria such as Listeria monocytogenes involves the downregulation or alteration of the mannose phosphotransferase system (Man-PTS). nih.gov The Man-PTS acts as the receptor on the bacterial cell surface to which these bacteriocins bind. nih.gov By reducing the expression of this receptor, the bacteria become less susceptible to the action of the bacteriocin. nih.govasm.org Other potential resistance mechanisms include changes in the cell wall composition that may hinder bacteriocin access to the cell membrane. mdpi.com
Several strategies are being explored to overcome or prevent the development of pediocin resistance. One of the most promising approaches is the use of combination therapies. Pediocins can be used in conjunction with other antimicrobial agents, such as other bacteriocins (e.g., nisin), conventional antibiotics, or natural antimicrobial compounds like thymol and carvacrol. openbiotechnologyjournal.comfrontiersin.org This "hurdle technology" approach, where multiple antimicrobial hurdles are employed, can have a synergistic effect and reduce the probability of resistance emerging. nih.gov
The rational design of pediocin variants with enhanced activity or different binding characteristics can also be a valuable strategy. asm.orgnih.gov By creating more potent bacteriocins, lower concentrations may be needed, potentially reducing the selective pressure for resistance. Furthermore, variants that can recognize different receptors or have a modified mode of action could be effective against strains that have developed resistance to the native pediocin.
Encapsulation of pediocins in delivery systems like liposomes or nanoparticles can also improve their efficacy and stability, which may contribute to overcoming resistance by ensuring a higher effective concentration at the target site. nih.gov
| Resistance Mechanism in Target Organism | Mitigation Strategy |
| Downregulation/modification of the mannose phosphotransferase system (Man-PTS) receptor | - Combination therapy with other antimicrobials (e.g., nisin, essential oils).- Rational design of pediocin variants with altered receptor binding or enhanced activity. |
| Changes in cell wall composition | - Use of hurdle technology (combination with other preservation methods).- Encapsulation to improve delivery and local concentration. |
Future Perspectives in Pediocin Sj 1 Academic Research
Elucidation of Remaining Unclear Aspects of Mechanism and Immunity
While significant progress has been made in understanding how pediocin-like bacteriocins function, several aspects of their mechanism and the associated immunity remain to be fully elucidated. Pediocins, belonging to the class IIa bacteriocins, are known to target the cell membranes of susceptible Gram-positive bacteria, leading to pore formation and cell death. nih.govnih.govresearchgate.net The mannose phosphotransferase system (man-PTS) has been identified as a key receptor for these bacteriocins. nih.govpnas.org However, the precise sequence of events following the initial binding is still a subject of investigation.
Two primary models have been proposed for the mechanism of action after the bacteriocin (B1578144) binds to the man-PTS receptor:
The receptor acts as a docking molecule, anchoring the bacteriocin to the membrane and facilitating its subsequent insertion and pore formation in a receptor-independent manner. researchgate.netconicet.gov.ar
The binding of the bacteriocin to the man-PTS induces a conformational change in the receptor itself, causing the channel to remain permanently open, leading to leakage of cellular contents. nih.gov
Recent structural studies, including cryo-electron microscopy of a bacteriocin-receptor-immunity ternary complex, have provided significant insights. nih.govnih.gov These studies reveal that pediocin-like bacteriocins bind to the Core domain of the man-PTS, and their C-terminal tails are crucial for facilitating transmembrane pore formation. nih.govnih.gov Despite these advances, the exact stoichiometry of the bacteriocin-receptor complex and the dynamic structural changes that lead to the final, lethal pore are still not fully understood.
The mechanism of immunity, which protects the producing cell from its own bacteriocin, also warrants further investigation. The prevailing model suggests that a specific immunity protein, co-expressed with the bacteriocin, forms a ternary complex with the bacteriocin and the man-PTS receptor. nih.govresearchgate.net This complex formation effectively neutralizes the bacteriocin's lethal activity. researchgate.netconicet.gov.ar Structural data suggests the immunity protein's C-terminal loop inserts into the pore from the cytosolic side, blocking the leakage. nih.govnih.gov However, the precise molecular interactions and the energetic factors governing the stability and specificity of this ternary complex are areas requiring more detailed research. Understanding these nuances is critical for the rational design of new bacteriocins with improved properties. nih.gov
| Research Area | Key Unclear Aspect | Proposed Models/Hypotheses | Future Research Direction |
|---|---|---|---|
| Mechanism of Action | Precise steps of pore formation after receptor binding. | 1. Receptor as a docking site for subsequent insertion. 2. Receptor conformational change leading to a permanent channel. | High-resolution structural analysis of the bacteriocin-receptor complex during membrane insertion. |
| Immunity | Exact molecular interactions within the bacteriocin-receptor-immunity protein ternary complex. | Immunity protein blocks the pore from the cytoplasmic side after its formation. | Detailed kinetic and thermodynamic studies of the ternary complex formation and stabilization. |
Development of Novel Research Methodologies for this compound Analysis
Advancements in the study and application of this compound are intrinsically linked to the development of more efficient and precise research methodologies. Future research will likely focus on optimizing production, purification, and characterization techniques.
One promising area is the refinement of purification methods. Traditional multi-step chromatographic techniques can be time-consuming and may lead to significant losses of the active peptide. rug.nl A novel and efficient approach is the pH-dependent adsorption-desorption method. researchgate.net This technique leverages the principle that bacteriocins like pediocin adsorb to the producer cell surfaces at a neutral pH (around 6.0) and desorb at an acidic pH (1.5 to 2.0). researchgate.net This method has been shown to produce a higher yield compared to conventional precipitation-based procedures and simplifies the purification process significantly. researchgate.netresearchgate.net
Another key area of development is the use of chemical synthesis and protein engineering to produce pediocin and its analogs. Total solid-phase peptide synthesis (SPPS) has been successfully used to produce pediocin PA-1 and novel analogs. nih.gov This approach not only allows for large-scale production but also facilitates the creation of modified bacteriocins with enhanced properties, such as improved stability or a broader spectrum of activity. nih.govresearchgate.net For instance, replacing oxidation-sensitive methionine residues with leucine has been shown to improve peptide stability without compromising antimicrobial activity. nih.govnih.gov
Furthermore, genetic engineering techniques like DNA shuffling are being explored to create innovative pediocin variants. nih.gov By shuffling specific regions of the pediocin gene with corresponding sequences from other class IIa bacteriocins, researchers have generated novel peptides with altered and sometimes enhanced antimicrobial activities. nih.gov The development of automated workflows, incorporating microcultivation and high-throughput screening, will also accelerate the discovery and optimization of new bacteriocin producers and their products. researchgate.net
| Methodology | Principle | Advantages | Future Development Focus |
|---|---|---|---|
| pH-Adsorption-Desorption | Utilizes pH-dependent binding of pediocin to producer cells for purification. | High yield, simple, eliminates multiple chromatography steps. researchgate.net | Scaling up for industrial production; application to a wider range of bacteriocins. |
| Chemical Synthesis (SPPS) | Step-wise chemical construction of the peptide chain. | Allows for large-scale production and creation of novel, stable analogs. nih.gov | Improving overall yield and cost-effectiveness for commercial use. |
| DNA Shuffling | Recombining homologous DNA sequences to create novel gene variants. | Generates diverse libraries of bacteriocin mutants with potentially improved activity. nih.gov | Developing more efficient screening methods to identify superior variants from large libraries. |
Exploration of New Antimicrobial Applications beyond Food Preservation
While pediocin's role as a food biopreservative is well-established, particularly against pathogens like Listeria monocytogenes, future research is increasingly focused on its potential in biomedical and other novel applications. conicet.gov.arresearchgate.netnih.govrecentscientific.com The growing crisis of antibiotic resistance has spurred the search for alternative antimicrobials, and bacteriocins like pediocin are promising candidates. conicet.gov.arnih.gov
One of the most significant areas of exploration is in human and veterinary medicine. nih.govnih.gov Pediocins have demonstrated effectiveness against clinically relevant and often multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, Enterococcus species, and Clostridioides difficile. nih.gov Research into an oxidation-resistant variant of pediocin PA-1 showed it was effective against Listeria in a simulated human gut environment while having a negligible impact on beneficial commensal gut bacteria. nih.gov This selectivity highlights its potential as a targeted antimicrobial therapy that could spare the natural microbiota.
The potential of pediocin as an anti-cancer agent is another emerging field of study. recentscientific.com Some research has explored the cytotoxic mechanisms of pediocin PA-1 against cancer cell lines such as HeLa and HT29. nih.gov While the exact mechanisms are still under investigation, it is hypothesized that pediocin may induce apoptosis in cancer cells, potentially through interactions with Toll-Like Receptors (TLRs). nih.gov
Furthermore, pediocin is being investigated for its role in inhibiting biofilm formation, which is a major problem in clinical settings and industrial environments. mdpi.comresearchgate.net Pediocin PD-1 has been shown to effectively remove and kill cells within biofilms of Oenococcus oeni on stainless steel surfaces. researchgate.net Other potential applications include use in treating ulcers and incorporation into antimicrobial food packaging systems to enhance food safety and shelf-life. recentscientific.comnih.govfrontiersin.org The combination of pediocin with other novel technologies, such as high hydrostatic pressure (HHP) or cold plasma, is also a promising strategy to enhance its antimicrobial efficacy. nih.govfrontiersin.org
Q & A
Q. What experimental approaches are used to optimize pediocin SJ-1 production in fermentation systems?
To maximize this compound yield, researchers employ repeated fed-batch fermentation with controlled parameters. For example, a recycle ratio of 0.2 achieved a productivity of 457,200 AU/h in Pediococcus acidilactici cultures using meat processing waste as a substrate. Key metrics include correlation coefficients (R² = 0.95–0.97) between predicted and experimental data, validated through rigorous model simulations . Continuous fermentation modes using dairy waste (e.g., whey supplemented with yeast extract) also demonstrated high productivity (514,125 AU/h at a dilution rate of 0.0625/h) .
Q. How do growth conditions influence this compound biosynthesis?
Pediocin production is pH- and temperature-sensitive. Studies in TGE broth (pH 6.5) show negligible activity at pH ≥5.0, even with high cell mass. Optimal yields occur at 30–37°C, with peak production at 16–18 hours (final pH 3.6–3.7) . Nutrient supplementation (e.g., Mn²⁺, Mg²⁺) and carbon sources (e.g., glucose) are critical for maintaining metabolic flux toward bacteriocin synthesis .
Q. What methodologies are used to characterize this compound’s biochemical properties?
- Enzyme susceptibility : this compound loses >50% activity when treated with α-amylase, lysozyme, or lipase, indicating sensitivity to enzymatic degradation .
- Thermal stability : Retains activity after heating (e.g., 100°C for 10 minutes), a hallmark of class IIa bacteriocins .
- Molecular weight : SDS-PAGE analysis under non-reducing conditions confirms a low molecular weight (~2.7 kDa for pediocin AcH, a related variant) .
Q. How is this compound classified among bacteriocins, and what ambiguities exist?
this compound is tentatively classified as a class IIa bacteriocin due to its anti-listerial activity and heat stability. However, its sensitivity to certain enzymes (e.g., α-amylase) creates ambiguity, as class IIa bacteriocins typically resist such treatments. This raises debates about reclassification into class IV or V, which include circular or multi-domain bacteriocins .
Advanced Research Questions
Q. What challenges arise in heterologous expression of this compound, and how are they addressed?
While this compound’s native sequence has ideal codon adaptation indices (CAI = 1.0) and GC content (58.95%) for E. coli expression, other variants require codon optimization. For example, rare codon analysis and sequence optimization tools (e.g., Genscript Rare Codon Analysis) are used to enhance translation efficiency in heterologous hosts . However, expression in yeast (e.g., S. cerevisiae) often results in low yields due to improper disulfide bond formation .
Q. What experimental strategies resolve contradictions in this compound’s antimicrobial spectrum?
this compound shows strain-specific activity. For instance, it inhibits Listeria monocytogenes but not major intestinal commensals, as shown by agar diffusion assays (16 µg/well) . To address discrepancies in potency:
- Dose-response assays : EC50 values (e.g., 3 nM against L. coryniformis) quantify activity thresholds .
- Membrane interaction studies : Cationic pediocin binds preferentially to anionic lipid components in sensitive strains, explaining spectrum variability .
Q. How can structure-function relationships guide this compound engineering?
- N-terminal domain : Positively charged residues (e.g., Lys, Arg) are critical for target recognition and membrane insertion .
- C-terminal domain : Determines immunity protein interaction and specificity. Mutagenesis studies reveal that truncating this region broadens antimicrobial activity .
- Disulfide bonds : Essential for stability; deletion of the pediocin PA-1 accessory protein disrupts disulfide formation, abolishing activity .
Q. What statistical and modeling frameworks are used to predict pediocin production dynamics?
Response Surface Methodology (RSM) and fed-batch kinetic models correlate variables like substrate concentration, pH, and dilution rate with productivity. For example, RSM optimizes bacteriocin yield in Lactobacillus gasseri by analyzing quadratic interactions between factors . Computational tools like BAGEL database aid in identifying bacteriocin gene clusters and regulatory elements .
Methodological Considerations
- Data validation : Ensure reproducibility by detailing fermentation parameters (e.g., recycle ratios, nutrient gradients) and referencing strain-specific plasmid systems (e.g., pSMB74 in P. acidilactici) .
- Contradiction analysis : Cross-validate antimicrobial assays (e.g., agar overlay vs. kill-curves) and account for strain-specific genetic adaptations .
- Reporting standards : Follow guidelines for experimental replication (e.g., Beilstein Journal’s requirements for supplementary data on compound characterization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
